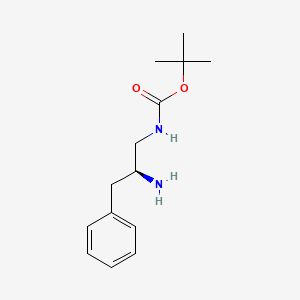

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Vue d'ensemble

Description

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is an organic compound belonging to the carbamate family Carbamates are widely used in medicinal chemistry due to their stability and ability to permeate cell membranes

Mécanisme D'action

Target of Action

Carbamate-bearing molecules are known to play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and are often designed to make specific drug-target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality in (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is related to amide-ester hybrid features and generally displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Pharmacokinetics

Carbamates are known to have good chemical stability and the ability to permeate cell membranes, which can influence their bioavailability .

Result of Action

Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors, which can lead to changes in cellular function .

Action Environment

The chemical stability of carbamates suggests that they may be relatively stable under a variety of environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-2-amino-3-phenylpropylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for carbamates often involve phosgene-free processes due to the hazardous nature of phosgene. One such method is the reaction of amines with organic carbonates like dimethyl carbonate in the presence of a catalyst. This method is environmentally benign and provides high yields of carbamates .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug design, particularly in the development of prodrugs.

Industry: Utilized in the production of pesticides, fungicides, and herbicides

Comparaison Avec Des Composés Similaires

Similar Compounds

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate: The enantiomer of the compound , with similar chemical properties but different biological activity.

Methyl (2-amino-3-phenylpropyl)carbamate: A structurally similar compound with a methyl group instead of a tert-butyl group.

Ethyl (2-amino-3-phenylpropyl)carbamate: Another similar compound with an ethyl group.

Uniqueness

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its stability and interaction with biological targets. This makes it a valuable compound in drug design and synthesis .

Activité Biologique

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

This compound has been studied for its interactions with various enzymes and receptors, making it a valuable compound in pharmacological research. Key properties include:

- Enzyme Interactions : The compound has shown the ability to modulate the activity of enzymes such as phenylalanine hydroxylase, which is crucial in amino acid metabolism. This modulation can influence the levels of phenylalanine and tyrosine in biological systems.

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter systems, potentially affecting synaptic transmission and neuronal communication. This suggests possible applications in treating neurological disorders.

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

- Binding Affinity : The compound binds to specific biomolecules, including enzymes and neurotransmitter receptors, altering their activity. This binding can inhibit enzyme activity by blocking substrate access to active sites.

- Stability and Bioavailability : The carbamate structure contributes to the compound's chemical stability and ability to permeate cell membranes, enhancing its bioavailability for therapeutic applications .

3. Biological Activity Data

Recent studies have provided quantitative data on the biological activity of this compound. The following table summarizes findings from various studies regarding its effects on enzyme inhibition and receptor binding.

| Study | Target | Effect Observed | Concentration | Notes |

|---|---|---|---|---|

| Phenylalanine Hydroxylase | Inhibition | Varies | Modulates amino acid levels | |

| Neurotransmitter Receptors | Enhanced Activity | Low doses | Potential analgesic effects | |

| General Enzyme Activity | Inhibition | Dose-dependent | Influences cellular functions |

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of this compound, researchers found that low doses significantly improved cognitive function in animal models. The compound demonstrated potential in reducing symptoms associated with neurodegenerative diseases by modulating neurotransmitter systems.

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of the compound. Results indicated that it could effectively reduce pain perception in experimental models, suggesting its utility in pain management therapies. The study highlighted its interaction with pain-related neurotransmitter pathways.

5. Conclusion

This compound exhibits promising biological activities that warrant further exploration. Its ability to modulate enzyme activities and neurotransmitter systems positions it as a potential candidate for drug development aimed at treating neurological disorders and managing pain.

Future research should focus on elucidating the specific molecular interactions and pathways involved in its action to fully harness its therapeutic potential. As studies continue to reveal the complexities of this compound's biological activity, it may pave the way for new pharmacological applications.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-2-amino-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSLLRGGNVROC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.